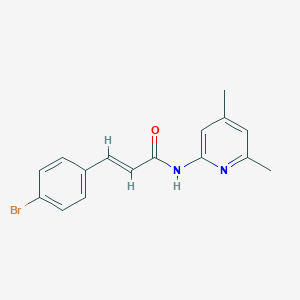![molecular formula C12H16ClNOS B5810708 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide, also known as Chloroquine, is a synthetic drug that has been used for the treatment of malaria and certain autoimmune diseases. This drug has been widely studied due to its potential therapeutic applications and its mechanism of action.
Mechanism of Action
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide exerts its therapeutic effects by interfering with the ability of the malaria parasite to digest hemoglobin, which is necessary for its survival. This drug also has immunomodulatory effects, as it inhibits the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has been shown to inhibit autophagy, a process that is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of lysosomal acidification, the modulation of immune cell function, and the inhibition of autophagy. These effects are mediated by the drug's ability to interact with various cellular targets, including lysosomal enzymes, Toll-like receptors, and autophagy-related proteins.
Advantages and Limitations for Lab Experiments
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has several advantages for use in lab experiments, including its low cost, availability, and ease of use. However, it also has several limitations, including its potential toxicity and the development of drug resistance in some malaria parasites.
Future Directions
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide, including the development of new formulations for improved efficacy and safety, the investigation of its potential use in the treatment of cancer and other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new antimalarial drugs that are less prone to resistance is an important area of research.
Synthesis Methods
The synthesis of 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of isopropylamine. This process yields 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide, which is then purified and formulated into various dosage forms for oral administration.
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has been extensively studied for its antimalarial properties, as it is effective against Plasmodium falciparum, the most deadly malaria parasite. Additionally, 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Recent studies have also explored the potential of 2-[(4-chlorobenzyl)thio]-N-isopropylacetamide in the treatment of cancer, as it has been shown to inhibit autophagy, a process that is essential for cancer cell survival.
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-9(2)14-12(15)8-16-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPLKDCKBOJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6181043 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5810629.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)


![2-(2,4-dichlorophenyl)-N'-[(2-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5810657.png)

![N-(2-fluorophenyl)-4-[(2-pyridinylthio)methyl]benzamide](/img/structure/B5810667.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)